2-Methoxyestrone-1,4,16,16-d4

説明

Structure

3D Structure

特性

IUPAC Name |

(8R,9S,13S,14S)-1,4,6-trideuterio-3-deuteriooxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i3D,9D,10D/hD/t3?,12-,13+,15-,19- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEUWNKSCXYKBU-NZTFOOEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C[C@@H]2[C@H](CC[C@]3([C@H]2CCC3=O)C)C4=C(C(=C(C(=C14)[2H])O[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Significance of 2-Methoxyestrone in Estrogen Metabolism

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxyestrone (2-MeOE1) has long been overshadowed by its potent metabolite, 2-Methoxyestradiol (2-MeOE2). Historically categorized as an inert end-product, recent kinetic and pharmacological data have repositioned 2-MeOE1 as a critical metabolic reservoir and a pro-drug candidate .

This guide dissects the biological utility of 2-MeOE1, detailing its role as a stable precursor for the anti-tumorigenic 2-MeOE2, its utility as a clinical biomarker for methylation sufficiency, and its potential as a scaffold for sulfamoylated therapeutics (e.g., STX140). We provide actionable protocols for its quantification via LC-MS/MS and assessment of its metabolic interconversion.

The Metabolic Landscape: The 2-Methoxyestrone Nexus

Estrogen metabolism is a delicate balance of hydroxylation, methylation, and reduction/oxidation. 2-MeOE1 sits at the intersection of detoxification (Phase II metabolism) and bioactivation.

The Pathway of Formation

2-MeOE1 is derived from Estrone (E1) through a two-step process:

-

C2-Hydroxylation: CYP1A1 and CYP1A2 oxidize Estrone to 2-Hydroxyestrone (2-OH-E1) .

-

O-Methylation: Catechol-O-Methyltransferase (COMT) transfers a methyl group to the 2-hydroxyl position, yielding 2-Methoxyestrone (2-MeOE1) .[1]

The "Reservoir" Hypothesis

Unlike 2-MeOE2, which is rapidly metabolized and excreted, 2-MeOE1 exhibits greater plasma stability. The biological activity of the "2-Methoxy" class is largely governed by the interconversion between the ketone (E1) and hydroxyl (E2) forms, mediated by 17

-

17

-HSD Type 1 (Reductive): Converts 2-MeOE1 -

17

-HSD Type 2 (Oxidative): Converts 2-MeOE2

Diagram 1: The 2-Methoxyestrone Metabolic Shuttle

Caption: The metabolic shuttle showing 2-MeOE1 as the stable precursor to the active 2-MeOE2.

Biological Mechanisms & Pharmacodynamics[3][4]

Tubulin Interaction and Antiproliferative Activity

While 2-MeOE2 is a potent inhibitor of tubulin polymerization (binding at the colchicine site), 2-MeOE1 itself has significantly lower affinity for tubulin .[3]

-

Mechanism: 2-MeOE1 acts primarily as a pro-drug. Its antiproliferative effects in vitro are often delayed compared to 2-MeOE2, corresponding to the time required for cellular 17

-HSD1 to reduce the ketone to the hydroxyl group. -

Implication: In cells lacking 17

-HSD1, 2-MeOE1 may appear inactive.[2] This distinguishes it from 2-MeOE2, which is active regardless of HSD status.

Receptor Independence

Crucially, 2-MeOE1 has negligible affinity for Estrogen Receptors (ER

The Methylation Biomarker (2-MeOE1 / 2-OH-E1 Ratio)

In clinical research and functional medicine, 2-MeOE1 is not just a metabolite but a marker of Phase II Detoxification efficiency .

-

Low Ratio (<0.5): Indicates COMT polymorphism (e.g., Val158Met) or cofactor deficiency (SAMe, Magnesium). Associated with accumulation of carcinogenic catechol estrogens (2-OH-E1).

-

High Ratio: Associated with cardiovascular protection and reduced breast cancer risk due to efficient clearance of reactive intermediates.

Therapeutic Engineering: Sulfamoylation

The clinical limitation of methoxyestrogens is their rapid first-pass metabolism. Drug developers have utilized the 2-MeOE1 scaffold to create Sulfamoylated derivatives (e.g., STX140).

-

Strategy: Replacing the 3-hydroxyl or 17-hydroxyl groups with a sulfamate ester allows the compound to bind reversibly to Carbonic Anhydrase II in red blood cells. This protects the drug from hepatic metabolism during the first pass.

-

Outcome: Once in systemic circulation, the sulfamate is hydrolyzed, releasing the active methoxyestrogen.

-

Data: 2-MeOE1-3-O-sulfamate shows enhanced potency over native 2-MeOE1, likely due to this "stealth" delivery mechanism and increased half-life.

Technical Workflows

Protocol 1: Quantification via LC-MS/MS (Girard P Derivatization)

Standard LC-MS/MS often lacks sensitivity for low-abundance estrogen metabolites. This protocol uses Girard P reagent to introduce a permanent positive charge, enhancing electrospray ionization (ESI) response by 10-100 fold.

Reagents:

-

Girard Reagent P (GP)[4]

-

Internal Standard:

-2-Methoxyestrone -

Column: Phenomenex Synergi Hydro-RP (150 x 2.0 mm, 4 µm)

Step-by-Step Workflow:

-

Extraction: Add 500 µL serum to 2 mL Dichloromethane (DCM). Vortex 5 min, centrifuge 3000g. Collect organic layer and evaporate to dryness under

. -

Derivatization: Reconstitute residue in 50 µL of GP solution (10 mg/mL in methanol containing 1% acetic acid). Incubate at 60°C for 1 hour .

-

LC Separation:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 40% B over 15 min.

-

-

MS/MS Detection (SRM Mode):

-

Precursor: [M+GP]+ (Calculated mass of derivatized 2-MeOE1).

-

Product Ion: Specific fragment (typically loss of the pyridine moiety).

-

Note: 2-MeOE1 and 4-MeOE1 are isomers. The Synergi Hydro-RP column is critical for baseline separation of these isomers to avoid false positives.

-

Protocol 2: Metabolic Stability & Interconversion Assay

Validates whether a cell line or tissue converts 2-MeOE1 to the active 2-MeOE2.

-

Cell Culture: Seed MCF-7 (high 17

-HSD1) and ZR-75-1 (high 17 -

Dosing: Treat cells with 1 µM 2-MeOE1.

-

Sampling: Collect media aliquots at 0, 1, 4, 8, and 24 hours.

-

Analysis: Extract media using Protocol 1 (above).

-

Calculation: Plot the appearance of 2-MeOE2 over time.

-

High Conversion: Indicates potential for therapeutic activation.[5]

-

Low Conversion: Indicates resistance or rapid re-oxidation.

-

Diagram 2: LC-MS/MS Quantification Workflow

Caption: Workflow for high-sensitivity detection of 2-MeOE1 using Girard P derivatization.

Future Directions in Drug Development

The future of 2-Methoxyestrone lies in metabolic targeting . Rather than administering unstable 2-MeOE2, researchers are exploring:

-

17

-HSD1 Recruiters: Co-administering 2-MeOE1 with agents that upregulate 17 -

Dual-Action Sulfamates: Compounds like STX140 that release 2-MeOE1/2 while simultaneously inhibiting Steroid Sulfatase (STS), starving the tumor of estrogen precursors.

References

-

Falkson, C. I., et al. (2008). Phase I and pharmacokinetic study of 2-methoxyestradiol...Journal of Clinical Oncology . Link

-

Xu, X., et al. (2007). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens...Cancer Epidemiology, Biomarkers & Prevention . Link

-

Day, J. M., et al. (2003). 17beta-hydroxysteroid dehydrogenase type 1, and not type 12, is a target for endocrine therapy of hormone-dependent breast cancer.Endocrine-Related Cancer . Link

-

Ireson, C. R., et al. (2004). The role of sulfamoylation in the development of 2-methoxyestradiol as a therapeutic agent.British Journal of Cancer . Link

-

Pribluda, V. S., et al. (2000).[5] 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate.[2][3][6]Cancer Metastasis Reviews . Link

-

Lakhani, N. J., et al. (2003). 2-Methoxyestradiol, a promising anticancer agent.[7][8]Pharmacotherapy .[9][10] Link

Sources

- 1. 2-Methoxyestrone/2-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]

- 2. researchgate.net [researchgate.net]

- 3. cornellpharmacology.org [cornellpharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Class I beta-tubulin mutations in 2-methoxyestradiol-resistant acute lymphoblastic leukemia cells: implications for drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Methoxyestradiol-3,17- O, O-bis-sulfamate (STX140) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methoxyestradiol-3,17-O,O-bis-sulfamate (STX140) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new micronized formulation of 2-methoxyestradiol-bis-sulfamate (STX140) is therapeutically potent against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Quantitation of the Anti-Carcinogenic Metabolite 2-Methoxyestrone

A Technical Guide to the Role of 2-Methoxyestrone-1,4,16,16-d4 in Biomarker Research

Executive Summary

In the landscape of cancer metabolomics, the "Estrogen Ratio"—specifically the balance between the 2-hydroxylation and 16-alpha-hydroxylation pathways—has emerged as a critical biomarker for estrogen-dependent malignancies (breast, endometrial, ovarian).[1] 2-Methoxyestrone (2-MeO-E1) represents the stable, downstream end-product of the protective 2-hydroxylation pathway.

Accurate quantification of 2-MeO-E1 in complex biological matrices (serum, urine) is notoriously difficult due to low circulating concentrations (pg/mL range) and significant ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide details the technical application of This compound , a stable isotope-labeled internal standard (SIL-IS) engineered to correct for these analytical variances, ensuring data integrity in high-stakes cancer research.

Part 1: The Biological Imperative (The "Why")

To understand the utility of the d4-standard, one must first grasp the biological stakes. Estrogen metabolism diverges into two primary competing pathways with opposing oncological outcomes.

-

The "Risk" Pathway (16

-OHE1): Hydroxylation at C16 produces 16 -

The "Protective" Pathway (2-OHE1

2-MeO-E1): Hydroxylation at C2 produces 2-hydroxyestrone (2-OHE1). This catechol estrogen is rapidly methylated by Catechol-O-Methyltransferase (COMT) into 2-Methoxyestrone (2-MeO-E1) .

Visualization: Estrogen Signaling & Metabolism

Caption: Divergent metabolic fates of Estrone. The 2-MeO-E1 metabolite (green path) represents the protective endpoint quantified using the d4 standard.

Part 2: The Analytical Standard (The "What")

Molecule: this compound Role: Internal Standard (IS) for Isotope Dilution Mass Spectrometry (ID-MS).

Chemical Rationale for 1,4,16,16-d4 Labeling

The selection of deuterium positions is not arbitrary; it balances mass shift with chemical stability.

| Feature | Technical Specification | Impact on Assay |

| Mass Shift (+4 Da) | Replaces 4 Hydrogens with Deuterium ( | Creates a distinct mass channel (M+4) to separate the IS from the endogenous analyte (M+0) without spectral overlap (crosstalk). |

| Positions 1 & 4 | Located on the A-ring (aromatic). | High Stability. Aromatic protons are non-exchangeable under standard extraction and LC conditions. |

| Positions 16,16 | Located on the D-ring, adjacent to the C17 ketone.[1] | Conditional Stability. Protons alpha to a ketone are enolizable. See Critical Warning below. |

CRITICAL TECHNICAL WARNING: H/D Exchange The C16 protons in estrone derivatives are acidic (pKa ~19-20). In the presence of strong bases (often used in Dansyl chloride derivatization), these deuterium atoms can exchange with solvent protons (H), reverting the d4 standard to d3 or d2.

Consequence: The IS signal shifts into the analyte channel or loses intensity, causing gross quantification errors.

Mitigation: Avoid high pH (>10.5) for extended periods.[4] If using Dansylation (pH 10-11), limit reaction time and temperature (e.g., 60°C for 10 mins) or use Sodium Bicarbonate instead of Sodium Carbonate to moderate pH.

Part 3: Experimental Protocol (The "How")

This workflow utilizes Isotope Dilution LC-MS/MS with Dansyl Chloride Derivatization . Derivatization is mandatory for estrogens to introduce a tertiary amine, enhancing ionization efficiency in ESI(+) mode by 10-100 fold.

Workflow Diagram

Caption: Step-by-step ID-LC-MS/MS workflow. The d4-IS is added immediately to track recovery through hydrolysis and extraction.

Detailed Methodology

1. Sample Preparation & Internal Standardization

-

Aliquot: Transfer 200–500 µL of serum or urine to a glass tube.

-

IS Spiking: Add 20 µL of This compound working solution (e.g., 5 ng/mL in methanol).

-

Why: Adding IS before any processing ensures it experiences the same matrix effects and extraction losses as the analyte.

-

2. Enzymatic Hydrolysis (Deconjugation)

-

Context: 95% of circulating estrogens are glucuronidated or sulfated.

-

Buffer: Add 0.2 M Acetate buffer (pH 5.0).

-

Enzyme: Add

-Glucuronidase/Sulfatase (e.g., from Helix pomatia). -

Incubation: 37°C for 2–3 hours or overnight.

-

Validation: The d4-IS (unconjugated) does not track hydrolysis efficiency, only extraction. To track hydrolysis, a conjugated IS (e.g., 2-MeO-E1-d4-glucuronide) would be required, but d4-unconjugated is standard for cost reasons.

3. Extraction (LLE)

-

Solvent: Add 3 mL Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

-

Process: Vortex (5 min), Centrifuge (3000g, 5 min), Freeze-thaw (to isolate organic layer).

-

Dry: Evaporate organic layer under Nitrogen at 40°C.

4. Dansyl Derivatization (Sensitivity Enhancement)

-

Reagent: Add 50 µL Dansyl Chloride (1 mg/mL in Acetone).

-

Buffer: Add 50 µL Sodium Bicarbonate (0.1 M, pH 10.0). Note: Use Bicarbonate to minimize H/D exchange risk.

-

Reaction: Heat at 60°C for 5–10 minutes.

-

Quench: No quench needed if injecting directly, or dry down and reconstitute in Mobile Phase.

5. LC-MS/MS Parameters

-

Column: C18 (e.g., Kinetex 1.7 µm), maintained at 40°C.

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Ionization: ESI Positive Mode (Dansyl group protonates easily).

Part 4: Data Interpretation & Quality Assurance

MRM Transitions (Multiple Reaction Monitoring)

The Dansyl derivative adds significant mass (~233 Da). The fragmentation typically yields the Dansyl cation (m/z 171) or the steroid backbone.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Role |

| 2-Methoxyestrone (Native) | ~534.2 [M+H] | 171.1 (Dansyl) | Quantifier |

| 2-Methoxyestrone (Native) | ~534.2 [M+H] | 156.0 | Qualifier |

| 2-MeO-E1-d4 (IS) | ~538.2 [M+H] | 171.1 (Dansyl) | Internal Standard |

Note: Exact m/z depends on the precise molecular weight of the dansyl moiety and protonation state. Always tune the instrument using the pure standard.

Validation Criteria (E-E-A-T)

To ensure the method is "Trustworthy," the following must be verified:

-

Isotopic Contribution: Inject a high concentration of the d4-IS alone and monitor the Native (d0) channel. Signal should be <0.5% of the LLOQ (Lower Limit of Quantification) to ensure the IS contains no unlabeled impurities.

-

Back-Exchange Check: Subject the d4-IS to the derivatization conditions (pH 10, 60°C) for 2x the standard time. If the mass spectrum shows a shift from +4 to +3 or +2, the protocol is too harsh (C16 exchange is occurring).

-

Linearity: The response ratio (Area Native / Area IS) must be linear (

) across the biological range (typically 10 pg/mL to 2000 pg/mL).

References

-

Fuhrman, B. J., et al. (2012). "Estrogen Metabolism and Risk of Breast Cancer in Postmenopausal Women." Journal of the National Cancer Institute.

- Context: Establishes the 2-OH/16-OH r

-

Xu, X., et al. (2007). "Measuring Estrogen Metabolites in Human Serum/Urine by LC-MS/MS." Nature Protocols.

- Context: Definitive protocol for dansyl derivatiz

-

C/D/N Isotopes. "this compound Product Specifications." Official Catalog.

- Context: Verification of the commercial availability and chemical structure of the standard.

-

Samavat, H., & Kurzer, M. S. (2015). "Estrogen Metabolism and Breast Cancer." Cancer Letters.

- Context: Reviews the protective mechanism of 2-methoxyestrone.

Sources

- 1. longdom.org [longdom.org]

- 2. Estrone and estradiol C-16 derivatives as inhibitors of type 1 17beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endogenous estrogen metabolites as oxidative stress mediators and endometrial cancer biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

Technical Guide: Metabolic Pathways of Catechol Estrogens and Deuterated Analogs

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic fate of estrogens, specifically focusing on the divergence between the "protective" 2-hydroxy and "genotoxic" 4-hydroxy pathways. It details the utility of deuterated analogs not merely as internal standards for mass spectrometry but as mechanistic probes for Kinetic Isotope Effects (KIE) to elucidate reaction kinetics. The guide includes validated LC-MS/MS protocols and visualization of the redox-cycling mechanisms responsible for estrogen-induced carcinogenesis.

The Biochemistry of Catechol Estrogens

Catechol estrogens (CEs) are the major metabolites of estrone (E1) and estradiol (E2). Their formation and subsequent processing dictate the balance between hormonal homeostasis and potential carcinogenesis.

The Divergent Hydroxylation Pathways

The metabolism of estradiol is regionally specific on the steroid nucleus, mediated by distinct Cytochrome P450 isoforms:

-

The 2-Hydroxy Pathway (Protective): Predominantly catalyzed by CYP1A1 (and CYP1A2 in the liver), estradiol is hydroxylated at the C-2 position to form 2-hydroxyestradiol (2-OH-E2). This metabolite generally exhibits weak estrogenic activity and is considered non-genotoxic.

-

The 4-Hydroxy Pathway (Genotoxic): Catalyzed primarily by CYP1B1 , hydroxylation occurs at the C-4 position to form 4-hydroxyestradiol (4-OH-E2). This pathway is highly expressed in breast and uterine tissues. 4-OH-E2 is a potent carcinogen due to its propensity to undergo redox cycling.

Methylation: The Detoxification Switch

Both 2-OH and 4-OH catechols are substrates for Catechol-O-Methyltransferase (COMT) . COMT transfers a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group:

-

2-OH-E2

2-Methoxyestradiol (2-MeO-E2): An angiogenesis inhibitor with anti-proliferative properties. -

4-OH-E2

4-Methoxyestradiol (4-MeO-E2): A detoxified metabolite.

Critical Failure Point: If COMT activity is low (e.g., COMT Val158Met polymorphism) or overwhelmed, the 4-OH-E2 accumulates and enters the Quinone Redox Cycle.

The Quinone Redox Cycle and DNA Adducts

Accumulated 4-OH-E2 is oxidized by peroxidases or CYPs to estradiol-3,4-semiquinone and subsequently estradiol-3,4-quinone .

-

Depurinating Adducts: The 3,4-quinone reacts specifically with the N-7 position of Guanine and N-3 of Adenine in DNA.

-

Mechanism: These adducts (e.g., 4-OHE2-1-N7Gua) destabilize the glycosidic bond, leading to the loss of the base (depurination).[1] Error-prone DNA repair at these apurinic sites leads to oncogenic mutations.[2]

Visualization: Metabolic Divergence

The following diagram illustrates the competition between detoxification (COMT) and bioactivation (Quinone formation).

Figure 1: The metabolic bifurcation of estradiol.[3] CYP1B1 drives the formation of genotoxic quinones, while COMT acts as the primary detoxification gatekeeper.

Deuterated Analogs: Precision Tools

Deuterated estrogens are isotopologues where specific hydrogen atoms are replaced by deuterium (

Kinetic Isotope Effect (KIE) Probes

Replacing hydrogen with deuterium at a metabolic "hotspot" (e.g., C-2 or C-4) significantly alters the reaction rate if C-H bond breaking is the rate-determining step.[4]

-

Primary KIE: If the C-D bond is broken during the rate-limiting step, the reaction slows down (

). -

Application: Researchers use [2,4-D

]-Estradiol to determine if CYP-mediated hydroxylation is rate-limiting or to shift metabolism away from the toxic 4-OH pathway (metabolic switching).

Internal Standards (IS) for LC-MS/MS

In quantitative bioanalysis, deuterated analogs compensate for matrix effects, extraction efficiency, and ionization suppression.

Table 1: Common Deuterated Analogs and Applications

| Analog | Structure | Primary Application | Technical Note |

| Estradiol-d3 | [2,4,16,17-d3]-E2 | Quantification (IS) | Common IS; verify no D-exchange at acidic pH. |

| Estradiol-d4 | [2,4,16,16-d4]-E2 | Quantification (IS) | High mass shift (+4 Da) avoids isotopic overlap with natural E2. |

| 2-OH-E2-d3 | [1,4,16-d3]-2-OH-E2 | Pathway Tracing | Used to track the specific clearance of the 2-OH metabolite. |

| 4-OH-E2-d2 | [1,2-d2]-4-OH-E2 | Mechanism Study | Used to study the kinetics of quinone formation. |

Experimental Protocol: LC-MS/MS Quantification

Quantifying catechol estrogens is challenging due to their instability and low physiological concentrations (pg/mL range). The following protocol utilizes Dansyl Chloride derivatization to enhance ionization efficiency.

Reagents & Standards[5][6][7][8][9]

-

Analyte: 2-OH-E2, 4-OH-E2.

-

Internal Standard: 2-OH-Estradiol-d3 (

pg/mL in methanol). -

Derivatization Agent: Dansyl chloride (

mg/mL in acetone).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Buffer: Sodium bicarbonate (

mM, pH 10.5).

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot

-

Spike IS: Add

-

-

Liquid-Liquid Extraction (LLE):

-

Add

mL of Methyl tert-butyl ether (MTBE) or Dichloromethane. -

Vortex for 5 minutes; Centrifuge at

for 5 minutes. -

Transfer the organic (upper) layer to a clean glass tube.

-

Evaporate to dryness under a stream of nitrogen at

C.

-

-

Derivatization (Dansylation):

-

Reconstitute residue in

-

Add

-

Incubate at

C for 5 minutes . (Dansyl chloride reacts with the phenolic -OH).[5]

-

-

Analysis (LC-MS/MS):

-

Inject onto a C18 column (e.g., Kinetex 1.7

m). -

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: Positive Electrospray Ionization (ESI+). Monitor MRM transitions.

-

Analytical Logic (Self-Validating System)

-

Why Dansyl? Native estrogens ionize poorly in ESI. Dansyl adds a tertiary amine, increasing signal intensity by 10-100 fold.

-

Why Deuterated IS? Dansyl derivatives often suffer from matrix suppression. The co-eluting deuterated IS experiences the exact same suppression, mathematically cancelling out the error during quantification.

Visualization: Analytical Workflow

Figure 2: Optimized LC-MS/MS workflow for catechol estrogens using dansyl derivatization and deuterated internal standards.

References

-

Cavalieri, E. L., & Rogan, E. G. (2016). Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention.[6] Clinical & Translational Medicine. Link

-

Tsuchiya, Y., et al. (2005).[7] Cytochrome P450-mediated metabolism of estrogens and its regulation in human.[7] Cancer Letters.[7] Link

-

Guengerich, F. P. (2017).[1] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[8] Methods in Molecular Biology. Link

-

Xu, X., et al. (2007). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites. Nature Protocols. Link

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS Analysis.[9][10][11]Link

Sources

- 1. Molecular Medicine Reports [spandidos-publications.com]

- 2. pnas.org [pnas.org]

- 3. Influence of Estrogenic Metabolic Pathway Genes Polymorphisms on Postmenopausal Breast Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. youtube.com [youtube.com]

- 11. resolvemass.ca [resolvemass.ca]

Difference between 2-Methoxyestrone and 2-Hydroxyestrone metabolites

The following technical guide details the biochemical, pharmacological, and analytical distinctions between 2-Hydroxyestrone (2-OH-E1) and 2-Methoxyestrone (2-MeO-E1).

Mechanisms, Toxicity Profiles, and Analytical Quantification

Executive Summary

The metabolic transition from 2-Hydroxyestrone (2-OH-E1) to 2-Methoxyestrone (2-MeO-E1) represents a critical "safety switch" in estrogen physiology.[1] While both are downstream metabolites of estrone (E1), their biological behaviors are diametrically opposed.[2]

-

2-Hydroxyestrone (2-OH-E1): A catechol estrogen .[3][4] Although often termed "good" estrogen compared to the proliferation-inducing 16

-hydroxyestrone, it possesses a latent genotoxic potential. As a catechol, it is chemically unstable and can undergo redox cycling to form quinones that damage DNA if not rapidly methylated. -

2-Methoxyestrone (2-MeO-E1): A methyl ether estrogen .[3][5] It is the stable, lipophilic product of Catechol-O-Methyltransferase (COMT) activity. It lacks estrogen receptor (ER) binding affinity but exhibits potent anti-angiogenic and anti-proliferative properties via non-genomic mechanisms, specifically microtubule disruption.

This guide analyzes the divergent signaling pathways of these two metabolites and provides a validated LC-MS/MS protocol for their simultaneous quantification.

Biosynthetic Pathways & Enzymology

The conversion of Estrone (E1) to its 2-substituted metabolites is a two-step phase I/II detoxification process.[1]

Step 1: Hydroxylation (Phase I)

Estrone is hydroxylated at the C-2 position primarily by cytochrome P450 enzymes in the liver.

-

Primary Enzymes: CYP1A1 and CYP1A2.

-

Characteristics: The resulting molecule contains a catechol moiety (adjacent hydroxyl groups at C-2 and C-3), making it highly susceptible to oxidation.[4]

Step 2: Methylation (Phase II)

The hydroxyl group at C-2 is methylated by Catechol-O-Methyltransferase (COMT) , utilizing S-adenosylmethionine (SAM) as a methyl donor.

-

Enzyme: COMT (soluble and membrane-bound isoforms).

-

Characteristics: Methylation "caps" the reactive catechol, preventing quinone formation and increasing lipophilicity.

Pharmacodynamics & Biological Activity

The core difference lies in their interaction with the Estrogen Receptor (ER) versus off-target cytosolic proteins (Tubulin).

| Feature | 2-Hydroxyestrone (2-OH-E1) | 2-Methoxyestrone (2-MeO-E1) |

| Chemical Class | Catechol Estrogen | Methyl-Ether Estrogen |

| ER Affinity | Weak (Mixed agonist/antagonist) | Negligible / None |

| Stability | Unstable (Oxidizes to Quinones) | Stable |

| Genotoxicity | Potential: Forms DNA adducts via quinone redox cycling. | None: Non-genotoxic. |

| Primary Mechanism | Weak ER signaling; Redox cycling. | Tubulin inhibition (Colchicine site).[8][9] |

| Physiological Role | Intermediate metabolite; weak mitogen. | Anti-angiogenic; tumor suppressor. |

The Danger of 2-OH-E1: Quinone Redox Cycling

If COMT activity is insufficient (due to genetic polymorphism or cofactor depletion), 2-OH-E1 accumulates. It spontaneously or enzymatically oxidizes to 2,3-Estrone Semiquinone and subsequently 2,3-Estrone Quinone .

-

Mechanism: These electrophilic quinones react with DNA bases (specifically N-3 of adenine and N-7 of guanine) to form depurinating adducts, leading to apurinic sites and potential mutations.

The Therapeutic Potential of 2-MeO-E1: Microtubule Disruption

2-MeO-E1 (and its estradiol counterpart 2-MeO-E2) functions similarly to taxanes or colchicine but with a distinct binding profile.

-

Mechanism: It binds to the colchicine-binding site on

-tubulin. This inhibits tubulin polymerization, preventing the formation of the mitotic spindle. -

Outcome: Cells arrest in the G2/M phase, leading to apoptosis.[10] This effect is independent of the estrogen receptor, making 2-MeO-E1 effective even in ER-negative cancer cell lines.

Visualization: The Metabolic Fork

The following diagram illustrates the divergence between the bio-activation pathway (Quinones) and the detoxification pathway (Methoxyestrogens).

Caption: The metabolic fate of Estrone. The Green path represents safe detoxification/therapeutic activity; the Red dashed path represents the risk of genotoxicity due to quinone formation.

Analytical Methodology: LC-MS/MS Quantification

Quantifying these metabolites requires high sensitivity due to their low physiological concentrations (picogram/mL range). The following protocol utilizes Dansyl Chloride derivatization to enhance ionization efficiency in positive electrospray ionization (ESI+) mode.

Protocol: Simultaneous Quantification of 2-OH-E1 and 2-MeO-E1

Objective: Separate and quantify 2-OH-E1 and 2-MeO-E1 in human plasma.

A. Reagents

-

Internal Standards (IS): 2-OH-E1-

and 2-MeO-E1- -

Derivatizing Agent: Dansyl Chloride (1 mg/mL in Acetone).

-

Buffer: Sodium Bicarbonate (100 mM, pH 10.5).

B. Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer 250

L of plasma to a glass tube. -

Spike: Add 20

L of Internal Standard working solution. -

Extract: Add 3 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 mins.

-

Centrifuge: 3000 x g for 10 mins. Freeze the aqueous layer in a dry ice/acetone bath.

-

Evaporate: Decant the organic layer and evaporate to dryness under nitrogen at 40°C.

C. Derivatization (Critical Step)

Rationale: Estrogens ionize poorly.[11] Dansylation adds a tertiary amine, increasing ESI+ signal by 10-100 fold.

-

Reconstitute dried residue in 50

L of Sodium Bicarbonate buffer (pH 10.5). -

Add 50

L of Dansyl Chloride solution. -

Incubate: Heat at 60°C for 5 minutes.

-

Cool: Centrifuge briefly and transfer to autosampler vials.

D. LC-MS/MS Parameters

-

System: UHPLC coupled to Triple Quadrupole MS.[12]

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Mobile Phase A: 0.1% Formic Acid in Water.[13]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 95% B over 8 minutes.

E. MRM Transitions (Dansylated Derivatives)

Note: Dansylation adds mass (+233 Da). The transitions track the loss of the dansyl moiety or specific fragments.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-OH-E1-Dansyl | 520.2 | 171.1 | 35 |

| 2-MeO-E1-Dansyl | 534.2 | 171.1 | 38 |

| 2-OH-E1-IS | 523.2 | 171.1 | 35 |

| 2-MeO-E1-IS | 537.2 | 171.1 | 38 |

Validation Note: Ensure chromatographic separation between 2-OH-E1 and 2-MeO-E1, although their masses differ, to prevent ion suppression or cross-talk from source fragmentation.

Clinical & Drug Development Implications

The 2-MeO/2-OH Ratio as a Biomarker

In epidemiological studies, the ratio of 2-MeO-E1 to 2-OH-E1 serves as a functional readout of COMT activity .

-

Low Ratio (<0.2): Indicates "Methylation Block." Risk factor for estrogen-induced carcinogenesis due to accumulation of 2-OH-E1 and subsequent quinone formation.[4][5]

-

High Ratio: Indicates efficient detoxification.

Therapeutic Scaffolds

2-Methoxyestrone and its analog 2-Methoxyestradiol (Panzem) are currently investigated as non-hormonal anti-cancer agents.

-

Drug Design: Because they do not activate ER

, they avoid the hormonal side effects of standard estrogens (e.g., uterine hypertrophy). -

Indication: Ovarian cancer, Breast cancer (ER-negative), and Multiple Myeloma.

References

-

Zhu, B. T., & Conney, A. H. (1998).[3] Functional role of estrogen metabolism in target cells: review and perspectives. Carcinogenesis, 19(1), 1–27.

-

Fotsis, T., et al. (1994).[3] The endogenous estrogen metabolite 2-methoxyestradiol inhibits angiogenesis and suppresses tumor growth. Nature, 368(6468), 237–239.

-

Cavalieri, E. L., & Rogan, E. G. (2011). The molecular etiology and prevention of estrogen-initiated cancers. Molecular Aspects of Medicine, 32(4-6), 250-260.

-

Xu, X., et al. (2007). A liquid chromatography-mass spectrometry method for the simultaneous measurement of 15 urinary estrogens and estrogen metabolites.[14] Cancer Epidemiology, Biomarkers & Prevention, 16(7), 1517.

-

Mooberry, S. L. (2003).[15] Mechanism of action of 2-methoxyestradiol: new developments. Drug Resistance Updates, 6(6), 355-361.

Sources

- 1. 2-Methoxyestrone - MALE: First AM Comp - Urine Profile + Metabolites (Physicians Lab) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Opposite estrogen effects of estrone and 2-hydroxyestrone on MCF-7 sensitivity to the cytotoxic action of cell growth, oxidative stress and inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methoxyestrone/2-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]

- 6. 2-Methoxyestrone - Wikipedia [en.wikipedia.org]

- 7. The role of 2-methoxyestrone in estrogen action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Synthesis and biological evaluation of new 2-methoxyestradiol derivatives: Potent inhibitors of angiogenesis and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. msacl.org [msacl.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. biorxiv.org [biorxiv.org]

- 15. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the stability of deuterium labeling at positions 1, 4, 16

Technical Deep Dive: Deuterium Labeling Stability in Steroidal Scaffolds (Positions C1, C4, C16)

Executive Summary

The strategic incorporation of deuterium (

This guide analyzes the stability profiles of deuterium labels at positions C1, C4, and C16 . These positions represent a "perfect storm" of stability challenges: C1 is a gateway for aromatization and dehydrogenation; C4 is a locus for reductive metabolism; and C16 is a dual-risk site, susceptible to both rapid CYP450 oxidation and facile chemical back-exchange (enolization).

Part 1: The Stability Matrix (Mechanistic Analysis)

The stability of a deuterium label is binary: it is either Chemically Stable (resistant to pH-mediated exchange) or Metabolically Stable (resistant to enzymatic abstraction).

Position C16: The "High-Risk" Hotspot

Position C16 is arguably the most complex site for labeling due to its susceptibility to both chemical and metabolic erasure.

-

Chemical Instability (The Enolization Trap): If the steroid contains a C17-ketone (e.g., Androstenedione, Estrone), the protons at C16 are

-acidic ( -

Metabolic Instability (CYP3A4 Attack): C16 is the primary site of hydroxylation for CYP3A4, the most abundant hepatic enzyme.

-

Mechanism:[1][2][3][4][5][6] CYP3A4 inserts oxygen at C16 (forming 16

-OH or 16 -

Application: Labeling C16 is often done to block this pathway via the Kinetic Isotope Effect (KIE), potentially extending half-life (

). However, this often triggers "Metabolic Switching," where the enzyme shifts attack to C2 or C6.

-

Position C4: The Vinylic Stronghold

In

-

Chemical Stability: High. Unlike the allylic protons at C6 or the

-protons at C2, the C4 vinylic deuteron is not acidic and resists enolization under standard conditions. It is robust for use as an Internal Standard (IS) in bioanalysis. -

Metabolic Instability: C4 is the target of 5

-reductase and 5

Position C1: The Aromatization Gateway

-

Metabolic Instability: The removal of protons at C1 and C2 is the rate-limiting step in the conversion of androgens to estrogens by Aromatase (CYP19A1) .

-

Chemical Stability: Generally high in saturated A-rings. In

-3-ketones (e.g., dehydrogenated metabolites), C1 becomes vinylic and stable to exchange, similar to C4.

Part 2: Experimental Protocols

To validate a deuterated analog, you must prove it does not lose its label during the experiment.

Protocol A: Chemical Back-Exchange Stress Test

Purpose: To determine if the label survives sample preparation (extraction/chromatography).

-

Preparation: Dissolve the deuterated standard (10 µM) in three solvent systems:

-

System A: 50:50 MeOH:H

O (Neutral) -

System B: 50:50 MeOH:0.1% Formic Acid (Acidic, pH ~2.5)

-

System C: 50:50 MeOH:0.1% Ammonium Hydroxide (Basic, pH ~10)

-

-

Incubation: Incubate at 37°C for 0, 4, and 24 hours.

-

Analysis: Analyze via LC-MS/MS (SRM mode). Monitor the transition of the deuterated parent.

-

Calculation:

-

Acceptance Criteria: >95% remaining. If System C shows loss < 90%, the label is labile to base (likely C16/C2 enolization).

-

Protocol B: Metabolic Stability & KIE Determination

Purpose: To assess if the label slows metabolism (KIE) or is stripped by enzymes.

-

System: Human Liver Microsomes (HLM) supplemented with NADPH regenerating system.

-

Incubation:

-

Tube 1: Non-labeled Substrate (1 µM)

-

Tube 2: Deuterated Substrate (1 µM)

-

-

Timepoints: 0, 15, 30, 60 min at 37°C.

-

Quench: Add ice-cold Acetonitrile (containing a distinct internal standard).

-

Analysis: Plot ln(% Remaining) vs. Time. Calculate slope (

). -

KIE Calculation:

-

Interpretation:

-

KIE

1: No metabolic stabilization (label is at a non-metabolic site). -

KIE > 2: Strong primary isotope effect (label is at the site of metabolism, e.g., C16 for CYP3A4).

-

-

Part 3: Visualization (Graphviz/DOT)

Diagram 1: The Steroid Stability Map

This diagram maps the specific risks associated with positions 1, 4, and 16.

Caption: Stability risk assessment map for steroid labeling positions. C16 presents the highest dual-risk profile (Chemical + Metabolic).

Diagram 2: Workflow for Selecting Label Position

A logic flow for researchers to choose the correct label based on application.

Caption: Decision logic for selecting deuterium label positions based on chemical structure and intended analytical application.

Part 4: Summary Data Table

| Position | Chemical Stability (pH 7.4) | Chemical Stability (Acid/Base) | Metabolic Stability (Liver Microsomes) | Primary Enzyme Target | Best Use Case |

| C1 | High | High (unless | Low (if Aromatizable) | Aromatase, Dehydrogenases | Mechanistic studies of estrogen synthesis. |

| C4 | High (Vinylic) | Moderate (Stable to mild pH) | Moderate | 5 | Gold Standard for Internal Standards (IS). |

| C16 | Low (if 17-keto) | Very Low (Rapid Exchange) | Very Low | CYP3A4 (Hydroxylation) | Blocking metabolism (KIE) or identifying metabolites. |

References

-

Guengerich, F. P. (2017).[7] "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Molecular Biology.

-

Source:

- Relevance: Authoritative source on KIE mechanisms in CYP450, specifically discussing testosterone hydroxyl

-

-

Numazawa, M., et al. (2003). "Mechanistic aspects of rearrangement of 16alpha-hydroxy-17-keto steroids to the 17beta-hydroxy-16-keto isomers." Journal of Organic Chemistry.

-

Source:

- Relevance: Defines the enolization mechanism and chemical instability of C16 in 17-ketosteroids.

-

-

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.

-

Source:

- Relevance: Comprehensive review on metabolic switching and the strategic use of deuterium to improve PK profiles.

-

-

Niwa, T., et al. (2015). "Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences." Drug Metabolism and Disposition.

-

Source:

- Relevance: Specific data on CYP3A4 vs CYP3A7 regioselectivity

-

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hydrogen/Deuterium Exchange Kinetics Demonstrate Long Range Allosteric Effects of Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

Technical Guide: High-Sensitivity Quantitation of 2-Methoxyestrone via LC-MS/MS Using 2-Methoxyestrone-d4

Executive Summary

This technical guide details the validation and application of 2-Methoxyestrone-d4 (2-MeO-E1-d4) as a stable isotope internal standard (IS) for the quantification of 2-methoxyestrone (2-MeO-E1) in biological matrices. 2-MeO-E1 is a downstream metabolite of estrone, formed via the catechol-O-methyltransferase (COMT) pathway. Unlike its precursor 2-hydroxyestrone, 2-MeO-E1 exhibits potent anti-angiogenic and anti-proliferative properties, making it a critical biomarker in oncology and endocrinology.

Accurate quantification of 2-MeO-E1 is challenging due to its low physiological concentrations (picogram/mL range) and the presence of isobaric interferences. This guide provides a self-validating protocol utilizing 2-Methoxyestrone-1,4,16,16-d4 , ensuring correction for ionization suppression, extraction losses, and derivatization variability.

Part 1: The Biological & Chemical Context[1]

The Metabolic Pathway

2-Methoxyestrone is the methylated product of 2-hydroxyestrone (2-OH-E1). The conversion is catalyzed by COMT, a phase II enzyme. The ratio of 2-MeO-E1 to its precursors is often used to assess COMT activity and estrogen detoxification efficiency.

Figure 1: The 2-hydroxylation pathway of estrone metabolism leading to 2-Methoxyestrone.

The Internal Standard: 2-Methoxyestrone-d4

To achieve regulatory-grade accuracy, the internal standard must mirror the analyte's physicochemical properties while maintaining mass spectral distinctness.

-

Chemical Name: this compound[1]

-

Isotopic Enrichment: ≥99 atom % D

-

Mass Shift: +4 Da relative to the analyte. This shift is optimal as it avoids interference from the natural isotopic envelope of the analyte (M+0, M+1, M+2).

-

Labeling Positions: Deuterium incorporation at C1, C4, and C16 (two atoms) ensures stability. Positions 2 and 4 are common sites for metabolic attack, but the methoxy group occupies C2, and deuterium at C4 blocks further hydroxylation during sample processing. C16 labeling is stable under standard acidic/neutral extraction conditions.

Part 2: Experimental Workflow

Reagents and Standards

-

Analyte: 2-Methoxyestrone (Certified Reference Material).

-

Internal Standard: 2-Methoxyestrone-d4 (100 ng/mL in Methanol).

-

Derivatization Reagent: Dansyl Chloride (DNS-Cl), 1 mg/mL in Acetone.

-

Buffer: 0.1 M Sodium Bicarbonate (pH 10.5).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol uses LLE to remove proteins and phospholipids, followed by chemical derivatization to enhance ionization efficiency in LC-MS/MS (ESI+ mode).

-

Spiking: Aliquot 200 µL of serum/plasma into a glass tube. Add 20 µL of 2-Methoxyestrone-d4 working solution (final concentration 10 ng/mL). Vortex for 10 seconds.

-

Why: Early spiking corrects for all subsequent losses during extraction and transfer.

-

-

Extraction: Add 1 mL of MTBE. Vortex vigorously for 5 minutes to ensure equilibrium partitioning.

-

Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Freeze the aqueous (bottom) layer in a dry ice/ethanol bath.

-

Transfer: Decant the organic (top) layer into a clean tube. Evaporate to dryness under a stream of nitrogen at 40°C.

Derivatization (Dansylation)

Estrogens are weakly acidic phenols that ionize poorly in positive ESI. Dansylation adds a tertiary amine, increasing proton affinity and signal intensity by 10-100 fold.

-

Reconstitution: Dissolve the dried residue in 50 µL of 0.1 M Sodium Bicarbonate buffer.

-

Reaction: Add 50 µL of Dansyl Chloride solution.

-

Incubation: Heat at 60°C for 10 minutes.

-

Termination: No quenching is strictly necessary if the LC method separates excess reagent, but evaporation and reconstitution in mobile phase is recommended to protect the column.

Figure 2: Analytical workflow for the quantification of 2-Methoxyestrone.[4]

Part 3: LC-MS/MS Methodology

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 40% B (Focusing)

-

1-6 min: 40% -> 95% B (Elution)

-

6-8 min: 95% B (Wash)

-

8.1 min: 40% B (Re-equilibration)

-

Mass Spectrometry Parameters (MRM)

The dansyl derivative produces a characteristic fragment at m/z 171 (dimethylaminonaphthalene moiety). While common to all dansylated phenols, specificity is achieved via the unique precursor mass and retention time.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| 2-Methoxyestrone-Dansyl | 534.2 [M+H]+ | 171.1 | 35 | Quantifier |

| 534.2 | 156.1 | 45 | Qualifier | |

| 2-Methoxyestrone-d4-Dansyl | 538.2 [M+H]+ | 171.1 | 35 | Internal Standard |

Note: The mass of 2-MeO-E1 is 300.4 Da. The Dansyl group adds ~233.3 Da (C12H10NO2S). Precursor = 300.4 + 233.3 + 1.0 (H) ≈ 534.7 (Nominal 534).

Part 4: Method Validation & Quality Control

Linearity and Sensitivity

-

Range: 10 pg/mL to 5000 pg/mL.

-

Curve Fitting: Linear regression with 1/x² weighting.

-

Acceptance: r² > 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).

Assessing Matrix Effects

The primary role of 2-MeO-E1-d4 is to compensate for matrix effects. Calculate the Matrix Factor (MF) as follows:

A value close to 1.0 indicates that the deuterated IS is effectively compensating for ion suppression or enhancement caused by the biological matrix.

Stability Check

Deuterium exchange can occur at acidic pH if the labels are on labile positions (e.g., adjacent to a ketone). The 1,4,16,16-d4 labeling pattern is generally stable, but stock solutions should be stored in methanol at -20°C. Avoid leaving derivatized samples in the autosampler (>24h) without verification, as the sulfonate ester can hydrolyze over time.

References

-

Xu, S., et al. (2020). Opposite estrogen effects of estrone and 2-hydroxyestrone on MCF-7 sensitivity to the cytotoxic action of cell growth, oxidative stress and inflammation activity. Ecotoxicology and Environmental Safety. Link

-

Thermo Fisher Scientific. (2018). High-Throughput LC-MS/MS Measurement of Estrone (E1) and Estradiol (E2) in Human Blood Serum for Research Purposes. Application Note. Link

-

C/D/N Isotopes. (2024). Product Specification: this compound.[1]Link

-

Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and assessment. Talanta. Link

-

MedChemExpress. (2024). 2-Methoxyestrone-d4 Datasheet.[1]Link

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 2-Methoxyestrone-d4 I CAS#: 949885-90-9 I deuterium labeled 2-Methoxyestrone I InvivoChem [invivochem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 【2-Methoxyestrone-d4】2-Methoxyestrone-d4 CAS号:949885-90-9【结构式 性质 活性】-化源网 [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

The Estrogen-COMT Axis: Kinetic Regulation of Estrone Metabolites and Clinical Implications

Executive Summary

Catechol-O-methyltransferase (COMT) serves as a critical "gatekeeper" in estrogen metabolism, regulating the clearance of hydroxylated estrone metabolites rather than estrone (E1) itself.[1][2][3] While COMT does not directly methylate estrone, its activity dictates the flux of the Phase I metabolites—2-hydroxyestrone (2-OHE1) and 4-hydroxyestrone (4-OHE1)—into stable, non-genotoxic methoxy ethers.

This guide details the biochemical impact of COMT activity on the estrogen burden, analyzing the kinetic distinctions between 2- and 4-hydroxylated substrates and the clinical consequences of the Val158Met polymorphism. It provides validated protocols for quantifying these metabolites via LC-MS/MS and assessing enzymatic activity, offering a roadmap for researchers investigating hormone-dependent pathologies.

Part 1: Mechanistic Foundation

The Hydroxylation-Methylation Cascade

Estrone is not a direct substrate for COMT. Instead, it undergoes Phase I hydroxylation by Cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1) to form catechol estrogens. These catechols are the obligate substrates for COMT.

-

2-Hydroxyestrone (2-OHE1): Predominantly formed by CYP1A1; generally considered "anti-proliferative."

-

4-Hydroxyestrone (4-OHE1): Predominantly formed by CYP1B1; highly genotoxic if not methylated, as it readily oxidizes to form DNA-damaging quinones.

COMT transfers a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group of the catechol estrogen, neutralizing its reactivity.[4]

Figure 1: The metabolic flux of estrone. COMT acts as the safety valve, converting reactive catechol estrogens into stable methoxy derivatives. Failure of this step (dotted red line) leads to quinone formation.

Part 2: Genomic Variability & Enzymatic Kinetics

The efficiency of this pathway is heavily influenced by the Val158Met (rs4680) polymorphism in the COMT gene. The substitution of Valine for Methionine results in a thermolabile enzyme with significantly reduced activity.

Kinetic Profiles of COMT Isoforms

Research indicates distinct kinetic behaviors for 2-OH vs. 4-OH substrates.[5][6][7][8][9] 4-OHE1 displays sigmoidal kinetics, suggesting cooperative binding, whereas 2-OHE1 follows standard Michaelis-Menten kinetics.[6]

| Parameter | 2-Hydroxyestrone (2-OHE1) Pathway | 4-Hydroxyestrone (4-OHE1) Pathway |

| Kinetics Model | Michaelis-Menten (Hyperbolic) | Sigmoidal (Cooperative Binding) |

| Product Profile | 2-MeOE1 (Major) + 3-MeOE1 (Minor) | 4-MeOE1 (Exclusive) |

| Catalytic Efficiency | Moderate | High (Preferential methylation) |

| Genotoxicity Risk | Low (Quinones are less stable) | High (Stable quinones form depurinating adducts) |

| Val158Met Impact | Val/Val: Rapid clearanceMet/Met: 2-3x slower clearance | Val/Val: Rapid clearanceMet/Met: Accumulation of carcinogenic 4-OHE1 |

Clinical Insight: Individuals with the Met/Met genotype exhibit higher serum estradiol and estrone levels post-supplementation due to delayed metabolic clearance. This accumulation drives the equilibrium back toward the parent estrogens and increases the half-life of the bioactive hormones.

Part 3: Analytical Methodologies

To accurately assess the impact of COMT activity, researchers must quantify the ratio of parent estrogens to their methylated metabolites. Standard immunoassays are insufficient due to cross-reactivity.[10]

Protocol 1: LC-MS/MS Quantification of Estrogen Metabolites

Objective: Simultaneous quantification of E1, E2, 2-OHE1, 4-OHE1, 2-MeOE1, and 4-MeOE1 in human serum or urine.

Reagents:

-

Dansyl chloride (Derivatizing agent for high sensitivity).

-

Sodium bicarbonate buffer (0.1 M, pH 9.0).[11]

-

LC-MS grade Methanol and Formic Acid.

-

Internal Standards: Deuterated estrogens (

-E1,

Step-by-Step Workflow:

-

Extraction:

-

Add 500 µL serum/urine to glass tube.

-

Spike with 2 ng deuterated internal standards.

-

Perform Liquid-Liquid Extraction (LLE) using 3 mL Dichloromethane. Vortex 2 min.

-

Centrifuge (3000 x g, 10 min). Transfer organic layer to new tube.

-

Evaporate to dryness under Nitrogen stream at 37°C.

-

-

Derivatization (Critical Step):

-

Reconstitute residue in 100 µL Sodium Bicarbonate buffer (pH 9.0).

-

Add 100 µL Dansyl Chloride solution (1 mg/mL in Acetone).

-

Incubate at 60°C for 5 minutes . (Dansylation increases ionization efficiency by >10-fold).

-

-

LC-MS/MS Analysis:

Self-Validation Check:

-

The ratio of 2-MeOE1 to 2-OHE1 serves as a direct phenotypic readout of COMT activity.

-

Target Ratio: >1.0 indicates efficient methylation. <0.5 suggests COMT inhibition or Met/Met genotype.

Part 4: Experimental Workflow (In Vitro COMT Activity)

For drug development professionals screening COMT inhibitors or activators, the following assay provides kinetic data.

Protocol 2: Enzymatic Activity Assay

Principle: Measure the transfer of a methyl group from SAM to a catechol substrate by recombinant COMT.

Figure 2: Workflow for in vitro assessment of COMT kinetics. Magnesium (Mg2+) is an essential cofactor.

Protocol Steps:

-

Buffer Prep: 10 mM Phosphate buffer (pH 7.4) containing 5 mM MgCl

and 20 µM DTT. -

Enzyme: Recombinant human soluble COMT (approx 100 ng/well).

-

Substrate: Add 2-OHE1 (range 10 nM – 100 µM for kinetic curves).

-

Initiation: Add SAM (200 µM final concentration).

-

Incubation: 37°C for 15 minutes.

-

Termination: Add 20 µL of 4M Perchloric acid to precipitate proteins.

-

Analysis: Inject supernatant into HPLC with Electrochemical Detection (ECD) or LC-MS/MS.

-

Note on ECD: Catechols and methoxies are electrochemically active. Set oxidation potential to +750 mV.

-

References

-

Dawling, S., et al. (2001). "Catechol-O-Methyltransferase (COMT)-mediated Metabolism of Catechol Estrogens: Comparison of Wild-Type and Variant COMT Isoforms." Cancer Research. Link

-

Worda, C., et al. (2003).[13] "Influence of the catechol-O-methyltransferase (COMT) codon 158 polymorphism on estrogen levels in women." Human Reproduction. Link

-

Xu, X., et al. (2007). "A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites." Cancer Epidemiology, Biomarkers & Prevention.[14] Link

-

Zhu, B.T., et al. (2009). "Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee."[8] Journal of Steroid Biochemistry and Molecular Biology. Link

-

Cavalieri, E., & Rogan, E. (2011). "The molecular etiology and prevention of estrogen-initiated cancers." Molecular Aspects of Medicine. Link

Sources

- 1. zrtlab.com [zrtlab.com]

- 2. zrtlab.com [zrtlab.com]

- 3. dutchtest.com [dutchtest.com]

- 4. metagenicsinstitute.com [metagenicsinstitute.com]

- 5. Catechol-O-methyltransferase (COMT)-mediated metabolism of catechol estrogens: comparison of wild-type and variant COMT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro model of mammary estrogen metabolism: structural and kinetic differences between catechol estrogens 2- and 4-hydroxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

- 11. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. scispace.com [scispace.com]

- 14. shop.dutchtest.com [shop.dutchtest.com]

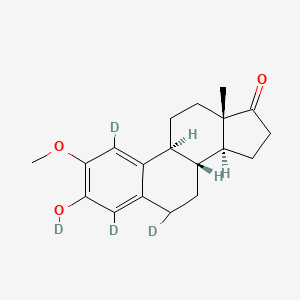

Chemical properties and structure of 2-Methoxyestrone-1,4,16,16-d4

The following is an in-depth technical guide on 2-Methoxyestrone-1,4,16,16-d4 , structured for researchers and drug development professionals.

Chemical Properties, Structural Analysis, and Bioanalytical Applications

Executive Summary

This compound (d4-2-MeOE1) is a stable isotope-labeled derivative of 2-methoxyestrone, a downstream metabolite of estrone formed via the CYP450/COMT pathway. It serves as the critical Internal Standard (IS) for the precise quantification of catechol estrogen ethers in biological matrices using LC-MS/MS.

This guide analyzes the compound's physicochemical architecture, emphasizing the kinetic stability of the deuterium labels, the fragmentation mechanics in mass spectrometry, and the biological context of "good" vs. "bad" estrogen metabolism in oncology research.

Part 1: Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification

-

Chemical Name: this compound[1]

-

Systematic Name: (8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-1,4,16,16-d4[1]

-

CAS Number: 949885-90-9

-

Molecular Formula:

[1] -

Exact Mass: 304.2187 Da

-

Molecular Weight: 304.42 g/mol [1]

Structural Visualization

The deuterium labeling is strategically placed at two distinct chemical environments: the aromatic A-ring (Positions 1, 4) and the D-ring alpha to the ketone (Position 16).

Figure 1: Structural localization of isotopic labels. Note the chemical distinction between the aromatic labels (A-ring) and the alpha-keto labels (D-ring).

Part 2: Synthesis & Isotopic Stability (Expertise & Experience)

The utility of d4-2-MeOE1 as an internal standard relies on the stability of its deuterium labels. A nuanced understanding of the labeling chemistry is required to prevent "back-exchange" during sample preparation.

The Deuterium Environments

-

Positions 1 & 4 (Aromatic Ring):

-

Chemistry: These deuteriums are located on the phenolic A-ring. The presence of the electron-donating methoxy group at C2 and the hydroxyl group at C3 activates the ring, facilitating electrophilic aromatic substitution.

-

Stability: These labels are highly stable under standard physiological and analytical conditions. They do not exchange with solvent protons unless exposed to extreme acid/heat conditions.[1]

-

Synthesis: Typically introduced via acid-catalyzed exchange (e.g.,

) or reduction of halogenated precursors.[1]

-

-

Position 16 (D-Ring,

-to-Ketone):-

Chemistry: The C16 protons are alpha to the C17 carbonyl group. This position is susceptible to keto-enol tautomerism.

-

Stability Risk: In alkaline conditions (pH > 8), the C16 deuteriums can deprotonate to form an enolate, leading to rapid exchange with solvent protons (H/D exchange).[1]

-

Protocol Implication: Avoid high pH buffers during extraction or reconstitution. Keep samples neutral or slightly acidic (0.1% Formic Acid) to maintain isotopic integrity.[1]

-

Isotopic Purity Requirements

For quantitative mass spectrometry, the contribution of the unlabeled (d0) isotopologue must be negligible (<0.5%). The d4 analog provides a mass shift of +4 Da, which is sufficient to avoid interference from the natural M+1, M+2, and M+3 isotopes of the analyte.

Part 3: Analytical Protocol (LC-MS/MS)

Mass Spectrometry Transitions

In Electrospray Ionization (ESI), 2-Methoxyestrone ionizes efficiently in Positive Mode (

Table 1: Recommended MRM Transitions

| Analyte | Polarity | Precursor ( | Product ( | Loss/Fragment Origin |

| 2-MeOE1 (Analyte) | ESI (+) | 301.2 | 158.1 | A-Ring Fragment (C1-C4 + Methoxy) |

| 2-MeOE1 (Analyte) | ESI (+) | 301.2 | 271.2 | Loss of |

| d4-2-MeOE1 (IS) | ESI (+) | 305.2 | 160.1 | A-Ring Fragment (+2 Da from d2 at C1,C4) |

| d4-2-MeOE1 (IS) | ESI (+) | 305.2 | 275.2 | Loss of |

Note: The product ion at m/z 160 confirms that the A-ring carries two deuterium atoms (C1, C4). If the fragmentation involved the D-ring, the mass shift would differ.

Chromatographic Separation

A critical challenge in estrogen analysis is separating 2-Methoxyestrone from its isomer 4-Methoxyestrone .

-

Column: C18 Reverse Phase (e.g., 1.7 µm particle size) is standard.[1]

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

-

Separation Logic: The position of the methoxy group affects hydrophobicity. 2-MeOE1 typically elutes slightly earlier than 4-MeOE1 due to steric shielding of the C3-hydroxyl by the C2-methoxy group, reducing hydrogen bonding with the stationary phase.

Part 4: Biological Context & Pathway[2]

2-Methoxyestrone is a central player in the "estrogen metabolism hypothesis" of breast cancer risk. Unlike the genotoxic 16

Metabolic Pathway Diagram[2]

Figure 2: Metabolic trajectory from Estrone to 2-Methoxyestrone.[1] The conversion by COMT (Catechol-O-Methyltransferase) is the rate-limiting step for detoxifying catechol estrogens.

Clinical Significance

-

Ratio Analysis: The ratio of 2-hydroxyestrone (and its methoxy metabolite) to 16

-hydroxyestrone is often used as a biomarker. A higher ratio (favoring the 2-pathway) is associated with reduced breast cancer risk.[2][3] -

Therapeutic Potential: 2-Methoxyestrogens inhibit tubulin polymerization and suppress angiogenesis, making them targets for adjuvant cancer therapies.[1]

Part 5: Handling & Storage Protocols[2]

To ensure the integrity of the d4-standard, strict adherence to these protocols is required.

-

Reconstitution:

-

Dissolve the solid standard in 100% Methanol or Acetonitrile .

-

Do not store in aqueous solution for long periods.

-

-

Storage:

-

Solid: -20°C, protected from light (amber vials).

-

Solution: -80°C. Stable for 6-12 months.

-

-

Usage in Extraction:

-

Add the Internal Standard before any extraction steps (LLE or SPE) to account for recovery losses.

-

Critical: Maintain pH < 7.5 during processing to prevent D-ring deuterium exchange.

-

References

-

PubChem. (2025). 2-Methoxyestrone | C19H24O3. National Library of Medicine. [Link][1]

-

Xu, X., et al. (2007).[1] Measuring 15 Endogenous Estrogens Simultaneously in Human Urine by High-Performance Liquid Chromatography-Mass Spectrometry. Clinical Chemistry.[4] [Link][1]

-

Faupel-Badger, J. M., et al. (2010).[1] LC-MS/MS analysis of estrogen metabolites in serum and urine. Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

Zhu, B. T., & Conney, A. H. (1998).[1] Functional role of estrogen metabolism in target cells: review and perspectives. Carcinogenesis. [Link]

Sources

- 1. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of deuterated estrogens in mass spectrometry

Precision Quantitation in Complex Biological Matrices

Executive Summary

The quantification of estrogens (Estrone [E1], Estradiol [E2], Estriol [E3]) in clinical matrices represents one of the most significant challenges in small-molecule bioanalysis. Endogenous concentrations in postmenopausal women, men, and children frequently drop below 10 pg/mL, rendering traditional immunoassays prone to cross-reactivity and gross overestimation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Stable Isotope Dilution (SID) is the definitive gold standard.[1] However, the selection of the internal standard (IS)—specifically deuterated analogs—is not a trivial "check-box" exercise. It requires a mastery of isotopic fidelity, chromatographic isotope effects, and cross-signal contributions. This guide deconstructs these mechanisms to ensure your assay achieves true quantitative rigor.

Part 1: The Mechanistic Necessity of Deuterated IS

In electrospray ionization (ESI), the "Matrix Effect" is the primary adversary. Co-eluting phospholipids and salts compete for charge in the source, causing ion suppression or enhancement.

The Principle of Kinetic Equivalence

A deuterated internal standard (e.g., Estradiol-d3) is added at the earliest possible step (pre-extraction). Ideally, it behaves as a "molecular mirror" to the analyte:

-

Extraction Efficiency: It suffers the exact same recovery losses during Liquid-Liquid Extraction (LLE).

-

Ionization: It experiences the exact same degree of ion suppression in the source.

If the IS and analyte do not co-elute exactly, they experience different matrix environments, nullifying the correction.

Visualization: The SIDA Workflow & Critical Control Points

Figure 1: The Stable Isotope Dilution Assay (SIDA) workflow. The red node indicates the critical equilibration step where the IS must integrate with the endogenous analyte.

Part 2: Structural Integrity & Isotopic Fidelity

Not all deuterated standards are created equal.[2] The position of the deuterium label dictates the stability and reliability of the standard.

The H/D Exchange Risk

Deuterium atoms placed on acidic positions or adjacent to carbonyl groups (in metabolites like Estrone) are susceptible to Hydrogen-Deuterium (H/D) Exchange with protic solvents (water/methanol).

-

Risk: If your E1-d4 exchanges a deuterium for a proton during sample prep, it becomes E1-d3. This shifts the mass, reducing the IS signal and potentially contributing to the analyte signal (if it becomes d0).

-

Solution: Use standards labeled at stable positions, typically on the steroid backbone rings B or C (e.g., C2, C4) rather than positions adjacent to the C17 ketone.

Cross-Signal Contribution (The "Crosstalk" Phenomenon)

This is the most overlooked source of error in low-level estrogen quantitation.

-

Analyte

IS: At high endogenous concentrations, the natural isotopic abundance (M+3 due to -

IS

Analyte: If the deuterated standard is not 100% chemically pure (e.g., contains 0.5% d0), spiking the IS adds "fake" analyte to the sample.

Validation Protocol: Always run a "Zero Sample" (Matrix + IS only) and a "High Standard" (Analyte only, no IS) to quantify these cross-contributions.

Part 3: The Chromatographic Isotope Effect

A common misconception is that deuterated standards co-elute perfectly with their non-deuterated counterparts. In Reversed-Phase Liquid Chromatography (RPLC), they often do not.

The Mechanism

The C-D bond is slightly shorter and has a smaller molar volume than the C-H bond. This makes deuterated molecules slightly less lipophilic .

-

Result: Deuterated estrogens typically elute earlier than the native analyte.

-

The Danger: If the retention time shift (

) is significant (e.g., >0.1 min in a fast gradient), the IS may elute in a region of different ion suppression than the analyte.

Data Summary: Isotope Choice Impact

| Isotope Type | Retention Shift ( | Cost | Suitability for High-Throughput |

| Deuterium (d3/d4) | Slight shift (Earlier) | Low | Good (if gradient is shallow) |

| Deuterium (d9) | Significant shift (Earlier) | Med | Poor (High risk of matrix mismatch) |

| Carbon-13 ( | None (Perfect co-elution) | High | Excellent (Gold Standard) |

Part 4: Advanced Workflow – Derivatization-Enhanced LC-MS/MS

Estrogens ionize poorly in ESI negative mode and extremely poorly in ESI positive mode due to low proton affinity. To reach pg/mL sensitivity, Dansylation is the standard protocol.

The Dansylation Protocol

This reaction targets the phenolic hydroxyl group at C3, attaching a dimethylaminonaphthalene sulfonyl moiety. This introduces a tertiary amine, which is easily protonated, boosting signal intensity by 10-100x in ESI+ mode.

Step-by-Step Methodology

-

Extraction:

-

Aliquot 200-500 µL Serum.

-

Spike 50 µL IS Working Solution (e.g., E2-d3).

-

Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50).

-

Vortex 10 min, Centrifuge, freeze aqueous layer, pour off organic layer.

-

Evaporate to dryness under

at 40°C.

-

-

Derivatization Reaction:

-

Reconstitute residue in 50 µL 100 mM Sodium Bicarbonate buffer (pH 10.5) .

-

Add 50 µL Dansyl Chloride solution (1 mg/mL in Acetone or ACN).

-

Incubate: 60°C for 10-15 minutes (Heating block).

-

Note: High pH is required to deprotonate the phenol, facilitating nucleophilic attack.

-

-

Quench & Clean:

-

(Optional) Add 10-20 µL of Ammonium Hydroxide to quench excess reagent.

-

Inject directly or evaporate and reconstitute in Mobile Phase (50:50 ACN:Water).

-

Visualization: Dansylation Reaction Logic

Figure 2: The chemical pathway for Dansyl derivatization. The reaction requires basic conditions to activate the phenolic hydroxyl on the estrogen.

Part 5: Quantitative Validation & Troubleshooting

When validating this assay, specific criteria regarding the IS must be met.

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Non-linear Calibration Curve | Cross-signal contribution (IS | Check IS purity. If d0 is present, reduce IS concentration or buy higher purity standard. |

| Split Peaks | Solvent mismatch or Isotope Effect | Ensure reconstitution solvent matches initial mobile phase. Check if d-analog shift is too large. |

| Low IS Recovery | Derivatization failure | Check pH of bicarbonate buffer. Phenol must be ionized for reaction to occur. |

| RT Drift | Column fouling | Use a divert valve to send excess Dansyl reagents to waste (first 1-2 mins). |

References

-

Wang, S., et al. (2018). Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry for the Quantification of Estrogens in Human Serum. National Institutes of Health (NIH). Link

-

Kushnir, M. M., et al. (2015). Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology.[3] Link

-

Haller, F., et al. (2014). Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS and LC-MS. Analytical Chemistry.[4][5][6][7][8] Link

-

Thermo Fisher Scientific. Quantitative Analysis and evaluation of Free and Total Estrogens and their metabolites in serum using LC-MS/MS. Application Note. Link

-

Li, H., et al. (2022). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Journal of Mass Spectrometry Advances in the Clinical Lab.[9] Link

Sources

- 1. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. An isotope dilution gas chromatographic-mass spectrometric method for the simultaneous assay of estrogens and phytoestrogens in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of an isotope dilution gas chromatography/mass spectrometry method for the detection of endogenous estrogen metabolites in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

High-Sensitivity Quantification of 2-Methoxyestrone in Human Serum via LC-MS/MS with Dansyl Chloride Derivatization

Abstract

This protocol details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Methoxyestrone (2-MeOE1) in human serum.[1] Due to the low physiological abundance of 2-MeOE1 (pg/mL range) and its poor ionization efficiency in native form, this method utilizes Dansyl Chloride (Dns-Cl) derivatization . This chemical modification introduces a tertiary amine moiety, significantly enhancing ionization in positive electrospray mode (ESI+). The protocol achieves a Lower Limit of Quantitation (LLOQ) of <5 pg/mL and ensures chromatographic resolution from the isobaric interference, 4-Methoxyestrone (4-MeOE1).

Introduction & Biological Context

2-Methoxyestrone is a downstream metabolite of estrone, formed via the hydroxylation of estrone to 2-hydroxyestrone followed by O-methylation by catechol-O-methyltransferase (COMT).[2][3] Unlike its precursor 17

The Analytical Challenge:

-